5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9): Physicochemical Profiling and Synthetic Applications in Drug Discovery
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9): Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the benzoxazolone core serves as a highly versatile bioisostere for phenols, catechols, and benzamides. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9) is a structurally optimized, N-methylated derivative of the centrally acting muscle relaxant chlorzoxazone. By masking the hydrogen bond donor (HBD) present in the parent molecule, this N-methylated intermediate exhibits altered lipophilicity, enhanced metabolic stability against phase II glucuronidation, and orthogonal reactivity.
This technical guide provides an in-depth analysis of the physicochemical properties of CAS 5790-90-9, the causality behind its structural behavior, and field-proven synthetic methodologies for its downstream application in cross-coupling reactions and kinase inhibitor library generation.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of CAS 5790-90-9 is critical for predicting its behavior in both synthetic workflows and biological systems. The N-methylation fundamentally shifts the molecule from a polar, protic species to an aprotic, highly lipophilic scaffold[1].
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| Molecular Weight | 183.59 g/mol | Highly suitable for Fragment-Based Drug Design (FBDD); leaves ample molecular weight budget for downstream functionalization. |
| Molecular Formula | C8H6ClNO2 | Contains a uniquely addressable aryl chloride for transition-metal catalyzed cross-coupling. |
| Boiling Point | 294 ºC at 760 mmHg | Indicates high thermal stability; suitable for high-temperature reflux conditions during borylation[2]. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | The loss of the N-H proton drops the TPSA significantly compared to chlorzoxazone, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1]. |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | The absence of H-bond donors prevents N-glucuronidation, a primary metabolic liability of unsubstituted benzoxazolones. |
| XLogP3-AA | 1.83 | Optimal lipophilicity for partitioning into organic solvents during liquid-liquid extraction workups[1]. |
Data supported by computational and physical analyses from 1[1] and .
Mechanistic Pathway & Workflow Visualization
The primary utility of CAS 5790-90-9 in drug discovery is its role as an electrophilic partner in palladium-catalyzed cross-couplings. However, aryl chlorides are notoriously sluggish in oxidative addition. To bypass this, the molecule is often converted into a pinacol boronate ester, transforming it from an electrophile into a versatile nucleophile for Suzuki-Miyaura couplings.
Fig 1. Synthetic pipeline from Chlorzoxazone to advanced API libraries via CAS 5790-90-9.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity synthesis and functionalization of CAS 5790-90-9, the following protocols have been designed with built-in causality and self-validation steps.
Protocol 1: Synthesis of CAS 5790-90-9 via N-Methylation
Objective: Mask the H-bond donor to prevent phase II metabolism and eliminate competing N-arylation in downstream transition-metal catalysis.
-
Preparation & Deprotonation:
-
Dissolve 1.0 eq of chlorzoxazone (CAS 95-25-0) in anhydrous DMF (0.2 M).
-
Add 1.5 eq of anhydrous
and stir for 30 minutes at room temperature. -
Causality:
is a mild, non-nucleophilic base. It is strong enough to deprotonate the acidic benzoxazolone N-H ( ~6.5) but weak enough to prevent the ring-opening hydrolysis that frequently occurs when using stronger bases like or .
-
-
Alkylation:
-
Add 1.2 eq of Methyl Iodide (
) dropwise to control the exothermic reaction. Stir for 4 hours.
-
-
Isolation:
-
Quench the reaction by pouring it into ice water. The loss of the polar N-H group renders the product highly hydrophobic, causing CAS 5790-90-9 to crash out as a solid. Filter and wash with cold water.
-
-
Self-Validation (QC):
-
TLC: The product will show a significantly higher
value than the starting material due to the loss of polarity. -
LC-MS: Confirm the mass shift from 169 m/z (M-H, negative mode for chlorzoxazone) to 184 m/z (M+H, positive mode for the methylated product).
-
Protocol 2: Palladium-Catalyzed Miyaura Borylation
Objective: Convert the unreactive aryl chloride into a pinacol boronate ester (CAS 1220696-32-1) for Suzuki-Miyaura library generation[3].
-
Reagent Assembly & Degassing:
-
Combine 1.0 eq of CAS 5790-90-9 (approx. 350 g scale for process chemistry), 1.2 eq of Bis(pinacolato)diboron (
), and 3.0 eq of Potassium Acetate ( ) in anhydrous 1,4-dioxane[3]. -
Causality:
is strictly required over stronger bases. Stronger bases would drive the equilibrium toward the boronic acid or cause premature hydrolysis of the reagent. -
Vacuum degas and purge with
three times to prevent the oxidation of the active catalyst[3].
-
-
Catalyst Activation:
-
Add 0.03 eq
and 0.06 eq XPhos. -
Causality: Aryl chlorides possess high bond dissociation energies, making them notoriously resistant to oxidative addition. XPhos is an electron-rich, bulky biaryl phosphine ligand. Its electron density accelerates the oxidative addition of the C-Cl bond to the
center, while its steric bulk forces the subsequent reductive elimination of the boronate ester[3].
-
-
Reaction Execution:
-
Heat the mixture to 75 °C. An exotherm may naturally warm the reaction to reflux (~100 °C). Stir for 1–3 hours[3].
-
-
Self-Validation (QC):
-
LC-MS: Monitor the disappearance of the 184 m/z peak and the emergence of the 276.1 m/z (
) peak corresponding to the boronate ester[3]. -
1H NMR (DMSO-d6): Validation is confirmed by the appearance of a massive 12H singlet at
1.30 ppm (the pinacol methyl groups) and the retention of the N-methyl 3H singlet at 3.40 ppm[3].
-
Safety, Handling, and Storage
When handling 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one, standard laboratory safety protocols for halogenated heterocyclic compounds apply:
-
Storage: Store at room temperature in a tightly closed container. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.
-
PPE: Wear tightly fitting safety goggles, flame-resistant clothing, and nitrile gloves inspected prior to use[2].
-
Environmental: While not acutely reactive, halogenated organics should be disposed of via certified chemical waste protocols to prevent environmental accumulation.
References
- Guidechem. "5-Chloro-3-methylbenzoxazol-2(3H)-one CAS 5790-90-9 WIKI." Guidechem.com.
- MilliporeSigma. "5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one | 5790-90-9." Sigmaaldrich.com.
- ChemicalBook. "3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone synthesis." Chemicalbook.com.
- ECHEMI. "5-Chloro-3-methylbenzoxazol-2(3H)-one SDS, 5790-90-9 Safety Data Sheets." Echemi.com.
